molecular formula C19H20N4O2 B2590500 (E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one CAS No. 2035036-80-5

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one

Cat. No. B2590500
CAS RN: 2035036-80-5
M. Wt: 336.395
InChI Key: NZTGFMIYZAMXSA-VOTSOKGWSA-N
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Description

The compound contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system consisting of a pyrrole ring fused with a pyrimidine ring. This core is substituted at position 6 with a morpholino group and at position 1 with a phenylprop-2-en-1-one group. The presence of the morpholino group suggests that this compound could have biological activity, as morpholines are often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated double bonds within the pyrrolo[3,4-d]pyrimidine core and the phenylprop-2-en-1-one group. This conjugation could give rise to interesting optical properties, such as absorption in the UV-visible region .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the conjugated system and the electron-donating morpholino group. The compound could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the conjugated system could result in absorption in the UV-visible region, while the morpholino group could improve its solubility in polar solvents .

Scientific Research Applications

Future Directions

Future research could focus on exploring the biological activity of this compound and related derivatives. The effect of varying the substituents on the pyrrolo[3,4-d]pyrimidine core could also be investigated .

properties

IUPAC Name

(E)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-7,12H,8-11,13-14H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGFMIYZAMXSA-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylprop-2-en-1-one

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